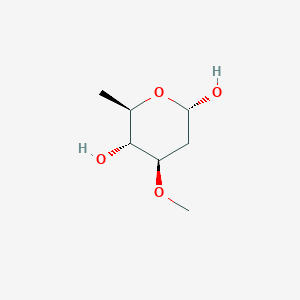

alpha-D-Oleandropyranose

Description

Contextualization of Deoxy Sugars in Natural Product Chemistry

Deoxy sugars are a significant class of carbohydrates found in a vast number of biomolecules and are integral to many biological processes. researchgate.netrsc.org Unlike common monosaccharides, deoxy sugars have one or more hydroxyl groups replaced by a hydrogen atom. oup.com This structural modification has profound effects on the chemical properties and biological roles of the molecules they are part of. In the realm of natural product chemistry, deoxy sugars are frequently found as components of glycosides, where they are linked to a non-carbohydrate aglycone. wikipedia.org

Significance of Alpha-D-Oleandropyranose as a Glycosidic Moiety

This compound, a 2,6-dideoxy-3-O-methyl-D-arabino-hexopyranose, serves as a crucial glycosidic unit in a variety of natural products, particularly in steroidal glycosides isolated from plants. A glycosidic bond is a type of covalent bond that joins a carbohydrate molecule to another group. wikipedia.org The specific stereochemistry of this bond, whether alpha (α) or beta (β), is determined by the relative orientation of the anomeric position. wikipedia.org

Research has identified this compound in several C21 steroidal glycosides. For example, it has been isolated from the roots of Cynanchum paniculatum as part of new compounds named paniculatumosides H and I. nih.gov In these structures, the α-D-oleandropyranosyl unit is identified by its characteristic NMR signals and coupling constants. nih.gov Similarly, it is a component of pregnane (B1235032) glycosides found in Marsdenia tenacissima, a plant used in traditional medicine. researchgate.net Other plant sources containing pregnane glycosides with oleandrose (B1235672) units include Cissampelos pareira and Mandevilla dardanoi. rsc.orgmdpi.com In many of these complex natural products, the sugar chain is attached to the aglycone at the C-3 position. rsc.orglookchem.com The presence and structure of these sugar moieties, including this compound, are often critical for the cytotoxic and anti-inflammatory activities observed in these steroidal glycosides. rsc.orglookchem.com

The sugar has also been identified in glycosides from Cynanchum marnierianum, where it forms part of a trisaccharide chain linked to a pregnane aglycone. thieme-connect.com The biological evaluation of these compounds revealed a stimulatory effect on the secretion of glucagon-like peptide-1 (GLP-1), highlighting the potential therapeutic relevance of these glycosides. thieme-connect.com

Overview of Research Trajectories on Deoxyhexoses

Research on deoxyhexoses, the class of compounds to which this compound belongs, has followed several key trajectories. A major focus has been on their chemical synthesis. The construction of deoxyglycosides presents significant challenges, particularly in controlling the stereochemical outcome of the glycosylation reaction. mdpi.comresearchgate.net This difficulty arises from the lack of a hydroxyl group at the C-2 position, which prevents the use of neighboring group participation to direct the stereoselectivity of the bond formation. mdpi.comresearchgate.net Consequently, there has been sustained interest in developing new, mild, and selective methods for creating deoxyglycosidic linkages. researchgate.netnih.govnih.govacs.org Research has explored direct glycosylation methods, de novo synthesis approaches, and the use of various catalysts and protecting groups to achieve the desired stereoselectivity. mdpi.comnih.gov

Another significant research area is the study of the biosynthesis of deoxyhexoses in microorganisms. oup.comnih.gov The elucidation of biosynthetic pathways and the identification of the genes and enzymes involved have provided powerful tools for combinatorial biosynthesis. nih.gov This approach allows for the generation of novel derivatives of known bioactive compounds by altering their sugar components, potentially leading to new therapeutic agents with improved efficacy. rsc.orgnih.gov

Furthermore, there is a growing interest in "rare sugars," which are monosaccharides with limited availability in nature. mdpi.com Enzymatic and microbial processes are being developed to produce these sugars, including various deoxyhexoses, more economically. mdpi.comtandfonline.com This increased accessibility facilitates research into their biological functions and potential applications in medicine and agriculture. mdpi.com The study of 6-deoxyhexoses like L-rhamnose and their enzymatic conversion to other rare deoxy sugars is an active field of investigation. tandfonline.com These research efforts, from complex synthesis to biosynthesis and enzymatic production, underscore the continued importance of deoxyhexoses in chemical and biological sciences. acs.org

Structure

3D Structure

Properties

CAS No. |

99437-07-7 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(2S,4R,5R,6R)-4-methoxy-6-methyloxane-2,5-diol |

InChI |

InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6+,7-/m1/s1 |

InChI Key |

DBDJCJKVEBFXHG-MVIOUDGNSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@H](O1)O)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)O)OC)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of Alpha D Oleandropyranose Containing Glycosides

Distribution in Medicinal Plants

The structural diversity of natural products is vast, with many compounds featuring unique sugar moieties that are crucial to their biological activity. Alpha-D-oleandropyranose has been identified as a key component in several classes of glycosides found in various medicinal plants.

The oleandropyranose moiety is also found in pregnane (B1235032) glycosides, a class of compounds characterized by a C21 steroid skeleton. Research has led to the isolation of these complex molecules from various plant species, particularly within the Apocynaceae family.

For instance, a pregnane glycoside featuring a β-D-oleandropyranosyl unit has been isolated from the aerial parts of Caralluma retrospiciens. acs.org This compound's structure was determined to be 12β-benzoyloxy-8β,14β-dihydroxypregn-20-one-3-O-[β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranoside]. acs.org Additionally, studies on Caralluma hexagona, another medicinal plant, have led to the isolation of new pregnane glycosides, highlighting the genus as a significant source of such compounds. mdpi.comdsmz.deresearchgate.net

Oligosaccharides isolated from plants used in traditional Chinese medicine have also been shown to contain oleandropyranose. nih.gov Specifically, this deoxyhexose is a constituent of oligosaccharides found in the roots of Periploca forrestii and the root barks of Periploca sepium. nih.govnih.gov These plants from the genus Periploca are known for producing a variety of bioactive compounds, including complex oligosaccharides and pregnane glycosides. nih.gov The identification of oleandropyranose in these structures underscores its distribution in complex carbohydrate chains within traditional medicinal herbs. nih.gov

| Glycoside Class | Specific Compound/Structure | Plant Source | Plant Part |

|---|---|---|---|

| Cardiac Glycoside | Oleandrin (B1683999) (contains L-oleandrose) | Nerium oleander | Not specified |

| Pregnane Glycoside | 12β-benzoyloxy-8β,14β-dihydroxypregn-20-one-3-O-[β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranoside] | Caralluma retrospiciens | Aerial parts |

| Oligosaccharide | Oligosaccharide structures | Periploca forrestii | Roots |

| Oligosaccharide | Oligosaccharide structures | Periploca sepium | Root barks |

Microbial Sources and Metabolites

Beyond the plant kingdom, the search for novel bioactive compounds has led to the investigation of microorganisms. Bacteria, particularly from the order Actinomycetales, are prolific producers of secondary metabolites, including complex glycosylated molecules.

Recent research has identified this compound as a component of metabolites produced by soil bacteria. A family of novel glycosylated macrolides, named dactylosporolides, has been isolated from the culture supernatant of the rare actinobacterium Dactylosporangium fulvum. Structural elucidation of these complex molecules confirmed that they are composed of a 22-membered macrolactone ring that is glycosylated at two different positions. Detailed analysis of the sugar components of the dactylosporolides revealed the presence of D-oleandrose, which is the D-isomer of oleandropyranose. This discovery highlights that microbial systems also utilize this specific deoxy sugar in the biosynthesis of complex natural products.

| Metabolite Class | Specific Compound Family | Microbial Source |

|---|---|---|

| Glycosylated Macrolide | Dactylosporolides (contain D-oleandrose) | Dactylosporangium fulvum |

Chromatographic and Extraction Methodologies for Isolation

The isolation of pure glycosides containing this compound from natural sources requires a multi-step process involving extraction and chromatography. The general workflow is designed to separate these polar compounds from a complex mixture of plant or microbial metabolites.

The initial step typically involves the extraction of the raw material (e.g., plant leaves, roots, or bacterial culture supernatant) with a solvent. For polar compounds like glycosides, polar extracts are often further partitioned, for instance, using an n-butanol extraction to concentrate the glycosidic fraction.

Following extraction, various chromatographic techniques are employed for separation and purification. Column chromatography is a fundamental method, using stationary phases such as silica (B1680970) gel, polyamide, or macroporous resins like Diaion HP-20. More advanced and efficient methods are often necessary for resolving complex mixtures. High-performance liquid chromatography (HPLC), particularly in its preparative scale (prep-HPLC), is a powerful tool for the final purification of individual compounds. Another effective technique is high-speed counter-current chromatography (HSCCC), a liquid-liquid partition chromatography method that avoids the use of solid adsorbents, which can sometimes cause irreversible adsorption or decomposition of samples. The combination of these methods, such as using HSCCC for initial fractionation followed by prep-HPLC for final purification, has proven to be an efficient strategy for obtaining high-purity glycosides from crude natural extracts.

| Methodology | Description | Application |

|---|---|---|

| Solvent Extraction | Initial removal of compounds from the source material using solvents (e.g., methanol, ethyl acetate, n-butanol). | Crude extraction from plant or microbial biomass. |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase (e.g., silica gel, polyamide, Diaion HP-20). | Fractionation of crude extracts. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. Prep-HPLC is used for purification. | Final purification of individual glycosides. |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography method that avoids solid supports, separating compounds based on their partition coefficients between two immiscible liquid phases. | Separation and purification of compounds from complex mixtures. |

Advanced Structural Elucidation of Alpha D Oleandropyranose Units and Their Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy provides unparalleled insight into the three-dimensional structure of molecules in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to determine the constitution, configuration, and conformation of the alpha-D-oleandropyranose moiety.

High-Field 1D and 2D NMR Techniques (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, ROESY)

The structural elucidation of the this compound unit relies on a combination of NMR experiments. The ¹H NMR spectrum reveals the chemical environment of each proton, while the ¹³C NMR spectrum provides information about the carbon skeleton. For complex molecules where signals may overlap, 2D NMR techniques are employed to resolve individual signals and establish connectivity.

¹H NMR and ¹³C NMR: These are the foundational experiments for structural analysis. The chemical shifts (δ) of the protons and carbons in the this compound unit are indicative of their local electronic environment. For instance, the anomeric proton (H-1') typically resonates at a characteristic downfield shift.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of through-bond connectivity. In an this compound moiety, COSY correlations would be observed between adjacent protons, such as H-1' and H-2', H-2' and H-3', and so on, helping to assign the proton spin system of the sugar ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in an HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). HMBC is crucial for connecting different structural fragments. For example, in a glycoside, an HMBC correlation between the anomeric proton of this compound (H-1') and the carbon of the aglycone to which it is attached would confirm the glycosidic linkage.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine spatial proximities between protons through the nuclear Overhauser effect (NOE). This is particularly important for establishing the stereochemistry of the glycosidic linkage and the relative configuration of the sugar ring. For instance, a ROESY correlation between the anomeric proton (H-1') and a proton on the aglycone can confirm the alpha-configuration of the glycosidic bond.

A representative dataset for the this compound moiety within a cardiac glycoside is presented below.

Table 1: Representative ¹H and ¹³C NMR Data for the this compound Moiety

| Position | δH (ppm, Multiplicity, J in Hz) | δC (ppm) |

|---|---|---|

| 1' | 4.98 (dd, 9.6, 1.8) | 95.6 |

| 2' | 2.25 (ddd, 13.2, 9.6, 4.2) | 35.1 |

| 3' | 3.70 (m) | 78.2 |

| 4' | 3.15 (m) | 72.5 |

| 5' | 3.55 (dq, 9.6, 6.0) | 70.1 |

| 6' (CH₃) | 1.30 (d, 6.0) | 18.2 |

| OCH₃ | 3.45 (s) | 57.3 |

Application of Cryogenic Probes for Enhanced Signal-to-Noise

The use of cryogenic probes in NMR spectroscopy has significantly enhanced sensitivity by reducing thermal noise in the detector coils. This technology is particularly advantageous when analyzing samples that are available in only small quantities, which is often the case with natural products. The improved signal-to-noise ratio allows for the acquisition of high-quality 2D NMR spectra in a shorter amount of time, facilitating the detailed structural elucidation of minor components like specific sugar moieties.

Analysis of Coupling Constants and Nuclear Overhauser Effect (NOE/ROE) Correlations for Relative Configuration

The relative configuration of the stereocenters in the this compound ring can be determined by analyzing the proton-proton coupling constants (³JHH) and NOE/ROE correlations.

Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. For a pyranose ring in a chair conformation, large coupling constants (typically 8-10 Hz) are observed for axial-axial proton interactions, while smaller values (1-4 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions. These values are instrumental in determining the relative stereochemistry of the hydroxyl and methyl groups on the sugar ring.

NOE/ROE Correlations: NOE or ROE experiments provide information about through-space proximity of protons. For determining the stereochemistry of the glycosidic linkage, a key correlation is observed between the anomeric proton (H-1') of the oleandropyranose and the protons of the aglycone. In the case of an alpha-glycosidic bond, NOE correlations are expected between the axial anomeric proton and the axial protons at C-3' and C-5' of the sugar ring. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero. columbia.edublogspot.comindiana.edureddit.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) further provides structural information through the analysis of fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a soft ionization technique that allows for the accurate mass measurement of molecules, which is crucial for determining their elemental composition. For a compound containing an this compound moiety, HRESIMS can confirm the molecular formula of the entire glycoside. For example, the cardiac glycoside oleandrin (B1683999), which contains an oleandrose (B1235672) unit, has a molecular formula of C₃₂H₄₈O₉. frontiersin.orgresearchgate.net HRESIMS would provide a highly accurate mass measurement consistent with this formula, typically with an error of less than 5 ppm. acs.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation of a selected precursor ion. In the context of a glycoside containing this compound, MS/MS experiments are invaluable for confirming the presence of the sugar unit and determining its connectivity to the aglycone.

Collision-induced dissociation (CID) is a common method used to induce fragmentation. For a protonated cardiac glycoside like oleandrin ([M+H]⁺), a characteristic fragmentation pattern involves the neutral loss of the sugar moiety. The cleavage of the glycosidic bond results in the formation of an aglycone fragment ion. The mass difference between the precursor ion and the aglycone fragment corresponds to the mass of the oleandropyranose residue.

For example, in the MS/MS spectrum of oleandrin, a neutral loss of 144 Da, corresponding to the oleandrose sugar (C₇H₁₂O₃), is a key diagnostic fragmentation. Further fragmentation of the sugar itself can also be observed. Daughter ions with m/z values of 162, 145, 113, 95, and 85 have been reported as indicative of an L-oleandrose unit in the MS/MS spectra of cardiac glycosides. acs.org

Table 2: Characteristic MS/MS Fragmentation of an Oleandrin Precursor Ion ([M+H]⁺ at m/z 577)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Interpretation |

|---|---|---|---|

| 577 | 433 | 144 | Loss of oleandrose moiety |

| 577 | 373 | 204 | Loss of oleandrose and acetic acid |

Data inferred from studies on oleandrin. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Deconvolution

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of complex mixtures containing this compound conjugates, such as those found in plant extracts. This powerful hyphenated method combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry, enabling the deconvolution of intricate sample matrices. In the context of cardiac glycosides from sources like Nerium oleander, UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) has proven to be an indispensable tool for the structural analysis and differentiation of numerous naturally occurring glycosides. iucr.org

Research has demonstrated the successful application of UPLC-ESI-MS/MS for the comprehensive analysis of cardiac glycosides in various tissues of Nerium oleander. iucr.org Through the meticulous examination of MS/MS fragmentation patterns and accurate mass measurements, a remarkable diversity of these compounds has been unveiled. iucr.org A key aspect of this deconvolution is the identification of characteristic fragment ions that are indicative of specific structural motifs. For instance, the fragmentation of the glycosidic bond often results in the generation of ions corresponding to the sugar moiety. In the case of conjugates containing L-oleandrose, daughter ions at m/z 145, 113, and 85 in the MS/MS spectra serve as diagnostic markers for its presence. iucr.org

Furthermore, LC-MS allows for the separation and characterization of diastereomeric cardiac glycosides, which may only differ in the stereochemistry of the sugar unit. iucr.org While MS/MS fragmentation alone may not always distinguish between such isomers, their separation can be achieved chromatographically based on their differential retention times. iucr.org By employing reference standards, the elution order of diastereomers can be established, facilitating their unambiguous identification in complex mixtures. iucr.org The collision-induced dissociation (CID) mass spectra of oleandrin, a prominent conjugate of this compound, and its related compounds have been obtained with high mass accuracy and resolution, allowing for detailed structural interpretation. nih.gov The fragmentation pattern of oleandrin, for example, typically involves the neutral loss of the oleandrose sugar moiety to produce the aglycone, oleandrigenin. nih.govwikipedia.org

Table 1: Characteristic MS/MS Fragmentation Ions for Cardiac Glycosides Containing L-Oleandrose

| Precursor Ion (m/z) | Compound Class | Characteristic Daughter Ions (m/z) | Inferred Structural Moiety |

| 577 | Oleandrin and its isomers | 373, 145, 113, 85 | Aglycone (Oleandrigenin), L-oleandrose fragments |

| 533 | Odoroside and its isomers | 373, 145, 113, 85 | Aglycone (Digitoxigenin), L-oleandrose fragments |

| 549 | Neritaloside and its isomers | 389, 145, 113, 85 | Aglycone (Gitoxigenin), L-oleandrose fragments |

| Data compiled from multiple studies on the LC-MS/MS analysis of cardiac glycosides. iucr.orgnih.govnih.gov |

X-ray Crystallography and Electron Diffraction Techniques

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers. carleton.educreative-biostructure.comrigaku.com For complex natural products like cardiac glycosides, which possess multiple stereocenters, SC-XRD is the gold standard for establishing their absolute stereochemistry. wikipedia.org

While a crystal structure of the intact oleandrin glycoside has not been reported, the structure of its aglycone, oleandrigenin, has been determined by single-crystal X-ray diffraction. iucr.org The analysis of oleandrigenin monohydrate revealed a monoclinic crystal system with the space group P21. iucr.org The asymmetric unit was found to contain two independent molecules of oleandrigenin and two water molecules. iucr.org This study provided precise atomic coordinates and allowed for a detailed examination of the conformation of the steroid nucleus. For instance, the D ring of the steroid was observed to adopt a 14β-envelope conformation in one molecule and a 13α,14β-half-chair conformation in the other. iucr.org

The determination of the absolute configuration of the sugar moiety, L-oleandrose, is established through its relationship to L-glyceraldehyde, the historical standard for the D/L notation system. wikipedia.org The IUPAC name for L-oleandrose, (3S,4S,5S)-4,5-dihydroxy-3-methoxyhexanal, defines the absolute stereochemistry at its chiral centers. nih.gov In the context of a glycoside, once the absolute configuration of the aglycone is determined via SC-XRD, and the identity and relative stereochemistry of the sugar are known from other techniques like NMR, the absolute configuration of the entire conjugate can be confidently assigned.

Table 2: Crystallographic Data for Oleandrigenin Monohydrate

| Parameter | Value |

| Molecular Formula | C25H37O6·H2O |

| Molecular Weight | 451.59 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 17.878 (1) |

| b (Å) | 7.671 (1) |

| c (Å) | 19.531 (3) |

| β (°) | 108.26 (1) |

| Volume (ų) | 2543.6 |

| Z | 4 |

| Data from the single-crystal X-ray diffraction study of oleandrigenin monohydrate. iucr.org |

Micro Electron Diffraction (MicroED) for Nanocrystalline Samples

Microcrystal Electron Diffraction (MicroED) has emerged as a revolutionary technique in structural biology and chemistry, enabling the determination of high-resolution atomic structures from nanocrystals that are orders of magnitude smaller than those required for conventional X-ray crystallography. ceitec.cz This cryo-electron microscopy (cryo-EM) method is particularly well-suited for the structural elucidation of natural products, which are often obtained in minute quantities and may be reluctant to form large, well-ordered crystals suitable for X-ray diffraction. ceitec.cz

For this compound and its conjugates, which may be challenging to crystallize into large single crystals, MicroED presents a powerful alternative for obtaining detailed three-dimensional structural information. The ability of MicroED to work with extremely small crystals, even those appearing as fine powders, significantly lowers the barrier to structural determination. ceitec.cz This is especially impactful in natural product discovery, where the amount of isolated compound can be a limiting factor. ceitec.cz

The workflow of a MicroED experiment involves depositing the nanocrystals onto a transmission electron microscope (TEM) grid, which is then cryo-cooled. ceitec.cz A low-dose electron beam is used to collect diffraction data as the crystal is continuously rotated. ceitec.cz The resulting diffraction patterns are processed using standard crystallographic software to solve and refine the atomic structure. ceitec.cz Notably, MicroED has been successfully used to determine the absolute stereochemistry of natural products from nanogram quantities of material, sometimes even from mixtures of compounds. carleton.edu Given the successful application of MicroED in determining the structures of other complex glycosides and natural products, it is a highly promising technique for the future structural characterization of this compound-containing compounds, especially in cases where single-crystal X-ray diffraction is not feasible. carleton.edunmrwiki.orgfrontiersin.org

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable analytical techniques that provide information about the functional groups and electronic transitions within a molecule, respectively.

FTIR Spectroscopy probes the vibrational frequencies of chemical bonds. The FTIR spectrum of a compound containing an this compound unit, such as oleandrin, would be expected to exhibit characteristic absorption bands corresponding to its various functional groups. Analysis of extracts from Nerium oleander has revealed several key stretching frequencies. A broad band around 3200-3400 cm⁻¹ is indicative of O-H stretching vibrations from the hydroxyl groups on both the sugar and aglycone moieties. researchgate.net The C-H stretching of alkane groups is typically observed around 2900 cm⁻¹. researchgate.net A prominent peak in the region of 1700-1740 cm⁻¹ can be attributed to the C=O stretching of the ester (acetyl group) and the lactone ring present in the aglycone. semanticscholar.org The presence of phenolic compounds in the extracts is confirmed by the O-H stretching frequency. researchgate.net The region between 1000 and 1200 cm⁻¹ is often complex but contains C-O stretching vibrations, which are characteristic of alcohols, ethers, and esters within the molecule.

Table 3: Characteristic FTIR Absorption Bands for Oleander Extracts

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200 | O-H stretch | Hydroxyl groups (alcohols, phenols) |

| ~2900 | C-H stretch | Alkane groups |

| ~1600 | C=C stretch | Alkene groups |

| ~1010 | C-O stretch | Alcohols, ethers, esters |

| Data based on FTIR analysis of Nerium oleander extracts. researchgate.net |

UV-Vis Spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For cardiac glycosides like oleandrin, the UV absorption is primarily associated with the α,β-unsaturated lactone ring in the aglycone portion of the molecule. This chromophore gives rise to a characteristic absorption maximum in the ultraviolet region. The UV spectrum of oleandrin shows a maximum absorption (λmax) at approximately 220 nm. nih.gov This absorption is due to the π → π* electronic transition within the conjugated system of the lactone ring. The intensity of this absorption, quantified by the molar absorptivity (ε), can be used for quantitative analysis of oleandrin. Studies on extracts from Nerium oleander have also shown absorption peaks within the ultraviolet spectrum, which are attributed to the various bioactive compounds present, including cardiac glycosides. researchgate.net

Determination of Glycosidic Linkages and Oligosaccharide Sequences

Interglycosidic HMBC Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is a powerful 2D NMR technique that is instrumental in elucidating the connectivity of atoms within a molecule, particularly for determining glycosidic linkages in oligosaccharides and glycosides. ceitec.cznmrwiki.org HMBC detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This long-range connectivity information is crucial for establishing how monosaccharide units are linked together and how the sugar moiety is attached to the aglycone.

In the case of a conjugate containing an this compound unit, such as oleandrin, the key to determining the glycosidic linkage is to observe a correlation between the anomeric proton of the oleandropyranose (H-1') and the carbon of the aglycone to which it is attached. For oleandrin, the oleandrose sugar is attached to the C-3 position of the oleandrigenin aglycone. Therefore, a critical HMBC correlation would be expected between the anomeric proton of oleandrose (H-1') and the C-3 of the steroid nucleus. columbia.edu The observation of this ³JCH correlation provides unambiguous evidence for the site of glycosylation.

The HMBC experiment is also vital for sequencing oligosaccharides by identifying correlations between the anomeric proton of one sugar unit and the carbon of the adjacent sugar unit at the linkage position. For instance, in a disaccharide, a correlation between H-1' of the terminal sugar and C-4 of the inner sugar would confirm a (1→4) linkage. While oleandrin contains a single this compound unit, in more complex natural product glycosides with multiple sugar units, HMBC is indispensable for piecing together the entire oligosaccharide chain. The experiment is typically optimized to detect coupling constants in the range of 5-10 Hz, which is characteristic of two- and three-bond J-couplings. columbia.edu The ability of HMBC to provide clear, long-range connectivity information makes it a cornerstone of modern structural elucidation of glycosides. nih.govbruker.com

Optical Rotation for Absolute Configuration Confirmation

The determination of the absolute configuration of stereoisomers is a critical aspect of structural elucidation in organic chemistry. For chiral molecules such as this compound and its conjugates, optical rotation serves as a fundamental chiroptical property that provides insight into their three-dimensional arrangement. This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound, with the direction and magnitude of this rotation being characteristic of a specific enantiomer.

The sign of the specific rotation, designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation, is a key physical constant used to differentiate between enantiomers. However, it is important to note that the D/L nomenclature, which is based on the relationship to glyceraldehyde, does not directly correlate with the sign of optical rotation.

Detailed Research Findings

Research into the chiroptical properties of cardiac glycosides, which often contain oleandrose units, has provided valuable data for the confirmation of their absolute configurations. One of the most well-documented conjugates of oleandrose is Oleandrin, a potent cardiac glycoside isolated from Nerium oleander. The specific optical rotation of Oleandrin has been experimentally determined, providing a reference point for the contribution of the entire molecule to the rotation of plane-polarized light.

While the optical rotation of the complete glycoside is readily available, the specific rotation of the isolated this compound is less commonly reported in standard literature. The determination of the absolute configuration of the sugar moiety itself is often achieved through hydrolysis of the glycoside followed by chromatographic and spectroscopic analysis of the free sugar, sometimes in the form of a derivative like a methyl glycoside. The comparison of the optical rotation of the isolated sugar with known standards of D- and L-sugars allows for the unambiguous assignment of its absolute configuration.

The relationship between the structure of this compound and its optical rotation is complex, influenced by the orientation of the hydroxyl and methoxy (B1213986) groups on the pyranose ring. Theoretical calculations, in conjunction with experimental measurements, are increasingly being used to predict and confirm the optical rotation of complex natural products and their components.

Data Tables

Table 1: Specific Optical Rotation of Oleandrin

| Compound | Specific Rotation ([α]D25) | Conditions |

| Oleandrin | -48.0° | c = 1.3, Methanol |

This table summarizes the reported specific optical rotation for Oleandrin, a key conjugate containing the alpha-L-oleandrose unit.

Chemical Synthesis and Derivatization Strategies for Alpha D Oleandropyranose

Total Synthesis Approaches of Deoxy Sugars

The construction of deoxy sugars such as alpha-D-oleandropyranose can be achieved through various synthetic routes, including modifications of existing carbohydrates and de novo syntheses from achiral or simple chiral precursors.

De Novo Synthesis Methodologies (e.g., Alkoxyallene-Based)

De novo synthesis provides a flexible approach to access a wide range of deoxy sugars, including unnatural analogs, without being constrained by the availability of natural carbohydrate starting materials. These methods often involve the stereocontrolled construction of the pyranose ring from acyclic precursors.

One notable de novo strategy for the synthesis of 2,6-dideoxy sugars involves a gold-catalyzed cyclization of homopropargyl orthoesters. This method leads to the formation of functionalized 2,3-dihydro-4H-pyran-4-ones, which are versatile intermediates that can be further elaborated into various 2,6-dideoxy sugars. This approach is advantageous for creating libraries of deoxy sugars for biological screening.

A flexible synthetic method toward highly substituted tetrahydropyrans, the core structure of pyranoses, involves a sequential metal catalysis strategy. This process consists of a Palladium-catalyzed addition of homopropargylic alcohols to alkoxyallenes, followed by a gold(I)-catalyzed cycloisomerization. This methodology allows for the formation of both 2,6-cis and 2,6-trans-tetrahydropyrans, showcasing the utility of alkoxyallenes in constructing the pyranose ring system central to this compound.

Selective Functionalization and Protection Strategies

The synthesis of this compound and its derivatives necessitates a sophisticated use of protecting groups to differentiate between the various hydroxyl groups and to enable regioselective modifications. The reactivity of hydroxyl groups in carbohydrates generally follows the order: anomeric > primary > secondary. This inherent difference in reactivity can be exploited for selective functionalization.

A common precursor for the synthesis of L-oleandrose is the more readily available L-rhamnose. One reported synthesis involves the preparation of L-rhamnal from L-rhamnose. L-rhamnal then undergoes a stannylene-mediated selective methylation of the hydroxyl group at the C-3 position, a key step in introducing the characteristic methoxy (B1213986) group of oleandrose (B1235672). This is followed by hydration of the glycal double bond to afford L-oleandrose. tandfonline.com The use of a dibutyltin (B87310) oxide intermediate in this process allows for the activation of a specific hydroxyl group, directing the methylation to the desired position.

Commonly used protecting groups in carbohydrate synthesis that are relevant to the synthesis of oleandrose and its derivatives include:

Benzyl ethers (Bn): These are robust protecting groups, stable to a wide range of reaction conditions, and are typically removed by catalytic hydrogenation.

Silyl ethers (e.g., TBS, TIPS, TBDPS): The steric bulk of these groups can be tuned to selectively protect less hindered hydroxyl groups. They are generally removed under acidic conditions or with fluoride (B91410) reagents.

Acetals (e.g., benzylidene, isopropylidene): These are often used to protect diols. Their formation and removal are controlled by pH.

An effective protecting group strategy is crucial for the successful synthesis of oleandrose-containing molecules, enabling the desired transformations while preserving other sensitive functional groups.

Synthesis of this compound Conjugates and Analogs

The biological activity of natural products containing this compound is often significantly influenced by the sugar moiety. Therefore, the synthesis of conjugates and analogs of this deoxy sugar is a key strategy for elucidating structure-activity relationships and developing new therapeutic agents.

Glycosylation Reactions for Complex Glycoside Assembly

The stereoselective formation of the glycosidic bond is a critical and often challenging step in the synthesis of complex glycosides containing 2-deoxy sugars like oleandrose. The absence of a participating group at the C-2 position makes it difficult to control the stereochemistry at the anomeric center.

Significant research has been dedicated to developing methods for the α-selective glycosylation of oleandrose. In the total synthesis of oleandrin (B1683999), various oleandrose-based donors have been explored. The use of a phosphine-acid complex, specifically HBr•PPh3, as a catalyst has been shown to promote a clean α-glycosylation with high diastereoselectivity. This method was successfully applied to the glycosylation of digitoxigenin (B1670572) and oleandrigenin, key aglycones in the synthesis of cardiac glycosides.

Structural Modifications for Structure-Activity Relationship (SAR) Investigations

Modifying the structure of this compound within a bioactive molecule, such as a cardiac glycoside, can have a profound impact on its pharmacological properties. SAR studies involving the sugar moiety are crucial for understanding the molecular basis of its activity and for designing new analogs with improved therapeutic profiles.

Key structural modifications and their observed effects on the activity of cardiac glycosides include:

Stereochemistry of the Glycosidic Linkage: The orientation of the sugar moiety relative to the aglycone is critical. Studies on synthetic cardiac glycoside analogs have shown that α-oriented glycosides exhibit greater inhibitory activity on the DNA damage response in cancer cells compared to their β-oriented counterparts. nih.gov

Modifications at the 6-Position: The presence of a 6-deoxy sugar is often associated with increased potency in cardiac glycosides compared to analogs with a 6-hydroxyl group.

Sugar Chain Length: In oligosaccharide-containing cardiac glycosides, the potency generally decreases as the number of sugar units increases. The order of potency is typically monosaccharide > disaccharide > trisaccharide > aglycone. nuph.edu.ua

Introduction of Amino Groups: The replacement of a hydroxyl group with an amino group on the sugar ring can significantly enhance potency. For instance, a semisynthetic aminosugar cardiac glycoside, ASI-222, which contains a 4-amino-4,6-dideoxy-β-D-galactopyranosyl moiety, was found to be more potent than its neutral sugar analog and digoxin. tandfonline.com

Biosynthetic Pathways and Enzymatic Production of Oleandropyranose

Genetic and Enzymatic Foundations of Deoxysugar Biosynthesis

The formation of α-D-oleandropyranose, referred to as L-oleandrose in its free form, begins with a common precursor, glucose-1-phosphate. A series of enzymatic transformations, orchestrated by genes within the oleandomycin (B1677203) biosynthetic cluster, convert this primary metabolite into the activated nucleotide sugar, dTDP-L-oleandrose, which is then ready for attachment to the macrolide aglycone.

The genetic blueprint for L-oleandrose biosynthesis resides within the oleandomycin gene cluster in Streptomyces antibioticus. A significant region of this cluster has been identified and sequenced, revealing a collection of open reading frames (ORFs) that encode the requisite enzymes for the biosynthesis of both L-oleandrose and another deoxysugar found in oleandomycin, D-desosamine.

Specifically, a 9.8-kb DNA region houses eight ORFs dedicated to sugar biosynthesis. Among these, the genes oleW, oleV, oleL, and oleU are specific for the L-oleandrose pathway. The genes oleS and oleE encode enzymes that catalyze the initial steps common to the biosynthesis of both deoxysugars.

| Gene | Encoded Enzyme (Proposed Function) | Role in L-Oleandrose Biosynthesis |

| oleS | dTDP-glucose synthase | Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. |

| oleE | dTDP-glucose 4,6-dehydratase | Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. |

| oleL | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | Catalyzes the epimerization at C-3 and C-5 of the hexose (B10828440) intermediate. |

| oleV | 2,3-dehydratase | Involved in the C-2 deoxygenation of the sugar intermediate. |

| oleW | 3-ketoreductase | Works in conjunction with OleV to achieve C-2 deoxygenation. |

| oleU | 4-ketoreductase | Catalyzes the reduction of the keto group at C-4. |

| oleY | 3-O-methyltransferase | Transfers a methyl group to the hydroxyl at C-3 of the sugar moiety. |

The conversion of the common precursor, dTDP-4-keto-6-deoxy-D-glucose, into dTDP-L-oleandrose requires several key enzymatic steps, including deoxygenation and methylation.

Deoxygenases: The C-2 deoxygenation in L-oleandrose biosynthesis is a critical step and is proposed to be carried out by the synergistic action of two enzymes, OleV and OleW. OleV is homologous to 2,3-dehydratases, while OleW shows similarity to 3-ketoreductases. This two-enzyme system for C-2 deoxygenation is a recognized mechanism in the biosynthesis of 6-deoxyhexoses.

Methyltransferase (OleY): The final step in the modification of the sugar moiety is the 3-O-methylation, catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, OleY. Functional analysis of OleY has revealed that it acts on the glycosylated macrolide rather than the free nucleotide sugar. nih.gov The enzyme transfers L-olivose (the unmethylated precursor) to the aglycone, and OleY then methylates the 3-hydroxyl group of the attached L-olivose to form L-oleandrose. nih.gov

Biochemical characterization of the purified OleY enzyme demonstrated that it is a homodimer with a molecular mass of approximately 87 kDa. researchgate.net The enzyme exhibits a narrow optimal pH range of 7.2-7.6 and its activity is stimulated by divalent cations, with Co²⁺ being the most effective. researchgate.netuniprot.org In addition to its natural substrate, L-olivosyl-erythronolide B, OleY has been shown to methylate other monoglycosylated macrolide derivatives, such as L-rhamnosyl- and L-mycarosyl-erythronolide B, indicating a degree of substrate flexibility. nih.govresearchgate.net

Glycosyltransferases in Oleandropyranose Incorporation

The attachment of the activated deoxysugar, dTDP-L-oleandrose (or its precursor dTDP-L-olivose), to the macrolactone ring is a crucial step in oleandomycin biosynthesis. This reaction is catalyzed by specific glycosyltransferases.

Within the oleandomycin gene cluster, two key glycosyltransferases, OleG1 and OleG2, have been identified as responsible for the transfer of D-desosamine and L-oleandrose, respectively, to the oleandolide (B1226770) aglycone. Gene disruption studies have confirmed their roles in oleandomycin biosynthesis.

The glycosyltransferase OleG2 is proposed to be responsible for the attachment of the L-oleandrose precursor, L-olivose, to the C-5 hydroxyl group of the oleandolide. A notable feature of the oleandomycin biosynthetic pathway is that the final methylation step to form L-oleandrose occurs after the glycosylation of the aglycone with L-olivose. nih.gov This indicates that OleG2 preferentially recognizes and transfers the unmethylated sugar nucleotide.

The glycosyltransferase OleD, also from S. antibioticus, has been characterized and shown to be an inactivating enzyme that transfers a glucose moiety to the 2'-hydroxyl group of the D-desosamine sugar of oleandomycin. uniprot.org This enzyme displays a broader substrate specificity, being able to glycosylate various macrolide antibiotics. nih.gov

Glycosyltransferases are powerful biocatalysts for the synthesis of oligosaccharides due to their high regio- and stereoselectivity. While the primary role of OleG2 is the glycosylation of the oleandolide aglycone, the potential for using this or similar glycosyltransferases in transglycosylation reactions to create novel oligosaccharides is an area of active research.

In principle, OleG2 could be used in vitro to transfer L-olivose or L-oleandrose from their respective dTDP-activated donors to other acceptor molecules, leading to the formation of new oligosaccharides. However, specific studies detailing the use of OleG2 for the synthesis of oligosaccharides are not extensively documented. The broader field of enzymatic synthesis of oligosaccharides often utilizes glycosyltransferases and glycosidases to form specific glycosidic linkages, a strategy that could potentially be applied to oleandropyranose derivatives. researchgate.net

Metabolic Engineering for Enhanced Yield or Diversification

The modular nature of the oleandomycin biosynthetic gene cluster makes it an attractive target for metabolic engineering approaches aimed at increasing the production of oleandomycin or generating novel, structurally diverse macrolides.

Combinatorial biosynthesis, which involves the expression of genes from different biosynthetic pathways in a heterologous host, has been successfully applied using the oleandrose (B1235672) biosynthetic genes. For instance, the co-expression of the L-oleandrose biosynthetic genes from S. antibioticus with a part of the elloramycin (B1244480) biosynthetic gene cluster from Streptomyces olivaceus in Streptomyces albus resulted in the production of three new hybrid elloramycin analogs glycosylated with L-olivose and L-oleandrose. caister.comresearchgate.net

Furthermore, the heterologous expression of the entire oleandomycin polyketide synthase (PKS) in Streptomyces lividans has been achieved, leading to the production of the aglycone precursor, 8,8a-deoxyoleandolide. jst.go.jp This provides a platform for further engineering efforts, such as the introduction of different sugar biosynthetic pathways to create novel glycosylated macrolides. The flexibility of some of the tailoring enzymes, like the methyltransferase OleY, which can act on different sugar moieties, further expands the possibilities for generating novel bioactive compounds. researchgate.net

Engineering the nutritional conditions of the fermentation medium can also significantly impact the yield of oleandomycin. Studies have shown that fructose (B13574) and aspartic acid are optimal carbon and nitrogen sources, respectively, for oleandomycin production by S. antibioticus. nih.gov Such optimization of fermentation parameters is a key aspect of metabolic engineering for enhancing product yields.

Mechanistic Aspects of Biological Activity and Molecular Interactions of Alpha D Oleandropyranose Conjugates

Enzymatic Inhibition and Modulation by Glycosides

Extensive literature searches did not yield specific studies focusing on the direct enzymatic inhibition and modulation by alpha-D-oleandropyranose as an isolated compound. Scientific research has predominantly investigated the biological activities of complex glycosides where oleandropyranose is a sugar moiety attached to a larger aglycone, such as in cardiac glycosides like oleandrin (B1683999). The inhibitory effects observed are generally attributed to the entire molecule, and the specific contribution of the this compound unit has not been individually characterized.

Inhibition of Glycosidases (e.g., α-Glucosidase, α-Amylase)

There is no available scientific literature that specifically details the inhibitory activity of this compound on glycosidases such as α-glucosidase or α-amylase. While the inhibition of these enzymes is a recognized strategy for managing hyperglycemia, and various plant-derived compounds are studied for this purpose, research focusing on the isolated oleandropyranose sugar has not been identified.

Kinetics and Reversibility of Enzyme Binding

Due to the lack of studies on the enzymatic inhibition by this compound, there is no information available regarding the kinetics and reversibility of its binding to enzymes like α-glucosidase or α-amylase.

Molecular Interactions with Biological Macromolecules

The molecular interactions of this compound with biological macromolecules have primarily been studied in the context of its conjugation to aglycones in cardiac glycosides. The sugar moiety is understood to play a role in the solubility, bioavailability, and binding affinity of the entire glycoside to its target, such as the Na+/K+-ATPase pump. However, studies isolating the interaction of the oleandropyranose unit are not available.

Protein-Ligand Binding Analysis (e.g., Receptor Binding Assays)

No receptor binding assays or other protein-ligand binding analyses have been found that specifically investigate the interaction of isolated this compound with biological macromolecules.

Advanced Analytical Methodologies and Development for Alpha D Oleandropyranose Research

Development and Validation of Quantitative Analytical Procedures

The accurate quantification of alpha-D-oleandropyranose in various matrices is fundamental for research and potential future clinical applications. To this end, robust analytical procedures are developed and validated to meet stringent scientific standards.

Analytical Quality by Design (AQbD) is a systematic approach to method development that emphasizes a thorough understanding of the analytical procedure to ensure robust and reliable performance. wikipedia.orgresearchgate.netnih.gov This proactive strategy aims to build quality into the analytical method from the outset, rather than relying on testing to ensure quality. researchgate.net The principles of AQbD are increasingly being applied to the development of analytical methods for complex molecules like this compound. nih.govnih.gov

The AQbD process for this compound analysis begins with defining the Analytical Target Profile (ATP), which outlines the performance requirements of the method. youtube.com This is followed by a risk assessment to identify critical method parameters that could impact the results. wikipedia.org Tools such as Ishikawa (fishbone) diagrams and Failure Mode and Effects Analysis (FMEA) are utilized to systematically evaluate potential sources of variability. wikipedia.org Design of Experiments (DoE) is then employed to systematically study the effects of these parameters and their interactions, leading to the definition of a Method Operable Design Region (MODR). wikipedia.orgyoutube.com Operating within the MODR ensures the method consistently delivers results that meet the predefined objectives. nih.gov This approach leads to more robust and rugged analytical methods, reducing the likelihood of out-of-specification (OOS) results and facilitating easier method transfer between laboratories. researchgate.net

Table 1: Key Stages of AQbD Implementation for this compound Analysis

| Stage | Description | Tools and Techniques |

| Analytical Target Profile (ATP) | Defining the goals and performance criteria for the analytical method. | Predefined objectives for accuracy, precision, linearity, range, etc. |

| Critical Quality Attributes (CQAs) | Identifying the properties of the analytical result that need to be controlled. | Risk assessment tools (e.g., Ishikawa diagrams, FMEA). |

| Risk Assessment | Identifying and evaluating factors that could impact method performance. | Ishikawa diagrams, Failure Mode and Effects Analysis (FMEA). |

| Method Optimization | Using Design of Experiments (DoE) to understand the relationships between method parameters and CQAs. | Design of Experiments (DoE). |

| Method Operable Design Region (MODR) | Establishing a multidimensional space of method parameters that ensures desired performance. | Statistical analysis of DoE results. |

| Control Strategy | Implementing controls to ensure the method remains in a state of control throughout its lifecycle. | System suitability tests, routine monitoring of critical parameters. |

| Lifecycle Management | Continuously monitoring and improving the method over time. | Change control procedures, periodic method review. |

This table is based on the general principles of Analytical Quality by Design (AQbD) and its application in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of this compound. These methods, often coupled with mass spectrometry (MS), provide high sensitivity and specificity. nih.govresearchgate.netnih.govrsc.org For instance, a UHPLC-ESI-MS/MS method has been developed for the quantitative determination of the structurally similar cardiac glycoside, oleandrin (B1683999), in various biological matrices. nih.govrsc.org Such methods can be adapted for this compound, with optimization of parameters such as the stationary phase, mobile phase composition, gradient elution, and mass spectrometry settings to achieve optimal separation and detection. nih.govnih.gov

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for the structural elucidation and characterization of this compound and its derivatives. academicjournals.orgikiam.edu.ec These techniques provide detailed information about the molecular structure, functional groups, and stereochemistry of the compound.

Table 2: Optimized Parameters for Chromatographic Analysis of a Related Cardiac Glycoside (Oleandrin)

| Parameter | HPLC | UPLC-MS/MS |

| Column | C18 | Waters BEH C18 (150 mm × 2.1 mm, 1.7 μm) |

| Mobile Phase | Acetonitrile and water | Acetonitrile and 5 mM ammonium acetate buffer |

| Detection | UV | Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Run Time | 20 min | 5 min |

This table presents typical parameters for the analysis of oleandrin, a cardiac glycoside structurally similar to this compound, and serves as a reference for potential method development. nih.govrsc.orgnih.gov

High-Throughput Screening Methods for Derivative Libraries

The discovery of novel therapeutic agents often involves the screening of large libraries of chemical compounds. High-throughput screening (HTS) methods are essential for efficiently evaluating the biological activity of derivatives of this compound. moleculardevices.combu.edunuvisan.com These assays are designed to be rapid, cost-effective, and amenable to automation. nuvisan.com

For cardiac glycosides, HTS assays can be developed to assess their effects on specific cellular targets, such as the Na+/K+-ATPase pump. mdpi.com Cell-based assays using stem cell-derived cardiomyocytes can provide a more biologically relevant model for predicting cardiotoxicity and efficacy early in the drug discovery process. moleculardevices.com Fluorescence-based assays, for example, can monitor changes in intracellular calcium flux associated with cardiomyocyte contractions. moleculardevices.com The development of such assays for this compound derivatives would enable the rapid identification of lead compounds with desired pharmacological profiles.

Characterization of Metabolic Intermediates and Degradation Products

Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. In vivo and in vitro studies are conducted to identify metabolic intermediates and degradation products. The primary metabolite of the related cardiac glycoside oleandrin is oleandrigenin, which is formed by the deglycosylation of the parent compound. nih.govresearchgate.net It is plausible that this compound undergoes similar metabolic transformations.

Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are instrumental in the identification and characterization of these metabolites. nih.gov By comparing the mass spectra and chromatographic retention times of the metabolites with those of synthesized reference standards, their structures can be confirmed. This information is vital for understanding the compound's pharmacokinetic profile and potential toxicities.

Table 3: Known Metabolic Pathway of a Structurally Similar Cardiac Glycoside (Oleandrin)

| Parent Compound | Primary Metabolic Reaction | Key Metabolite | Analytical Detection Method |

| Oleandrin | Deglycosylation | Oleandrigenin | LC-MS/MS |

This table illustrates the metabolic conversion of oleandrin to oleandrigenin, a process that could be analogous for this compound. nih.govresearchgate.net

Standardization and Inter-Laboratory Comparability of Analytical Data

To ensure the reliability and consistency of research findings across different laboratories, the standardization of analytical methods is paramount. This involves the establishment of well-defined protocols and the use of certified reference materials. Inter-laboratory comparison studies, also known as proficiency testing, are conducted to assess the performance of different laboratories using the same analytical method on identical samples. europa.eu

For plant-derived compounds like this compound, standardization is particularly important due to the potential for variability in the starting material. celnet.in Regulatory bodies and pharmacopoeias provide guidelines for the validation of analytical methods to ensure they are fit for their intended purpose. europa.eucelnet.in Adherence to these guidelines and participation in inter-laboratory studies are essential for generating high-quality, comparable data that can support the advancement of this compound research.

Theoretical and Computational Investigations of Alpha D Oleandropyranose

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical methods are foundational in computational chemistry, offering a lens into the electronic structure and reactivity of molecules from first principles.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic characteristics of molecules. nih.govnsf.gov DFT, in particular, is widely employed due to its balance of computational cost and accuracy in describing electron correlation. nih.govresearchgate.net These calculations provide access to fundamental electronic properties that govern the molecule's stability and reactivity.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in this analysis. nih.govhakon-art.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. hakon-art.com

Other calculated parameters, known as global reactivity descriptors, further quantify a molecule's reactivity. These include electronegativity, chemical hardness, and softness, which can be derived from the HOMO and LUMO energies. hakon-art.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Illustrative Electronic Properties and Global Reactivity Descriptors for a Pyranose Structure Calculated via DFT

| Parameter | Description | Typical Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -7.0 to -6.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | 1.0 to 2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. hakon-art.com | 7.0 to 9.0 eV |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | 3.5 to 4.5 eV |

| Chemical Softness (S) | The reciprocal of hardness; indicates higher reactivity. hakon-art.com | 0.22 to 0.29 eV⁻¹ |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 to 4.0 Debye |

Note: The values presented are representative for monosaccharide structures and serve to illustrate the data obtained from DFT calculations.

Due to the flexibility of its pyranose ring and the rotation of its hydroxyl groups, alpha-D-Oleandropyranose can exist in numerous conformations. researchgate.net Computational methods are essential for exploring the conformational space and mapping the potential energy landscape. nih.govbiorxiv.org This landscape reveals the relative energies of different conformers and the energy barriers for interconversion between them.

For pyranose rings, the most stable conformations are typically the chair forms (e.g., ⁴C₁ and ¹C₄), with boat and skew-boat conformations representing higher-energy transition states or intermediates. nih.govresearchgate.net By systematically calculating the energy of each conformation, a free-energy surface can be constructed. nih.gov This analysis identifies the lowest-energy, most populated conformers under specific conditions (e.g., gas phase or solution) and provides a detailed picture of the molecule's structural dynamics. researchgate.netresearchgate.net

Table 2: Example of Relative Energies for Major Pyranose Ring Conformations

| Conformer | Description | Relative Free Energy (kcal/mol) |

| ⁴C₁ | Chair conformation | 0.0 (Reference) |

| ¹C₄ | Inverted chair conformation | 5.0 - 7.0 |

| ²S₀ | Skew-boat conformation | 5.5 - 6.5 |

| B₂,₅ | Boat conformation | 6.0 - 7.0 |

| ¹S₃ | Skew-boat conformation | 6.5 - 7.5 |

Note: These values are illustrative and represent typical energy differences found in D-glucopyranose, a related structure. The exact energies for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Behavior in Solution

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide unparalleled insight into its dynamic behavior in an aqueous environment, mimicking physiological conditions. nih.gov

In a typical MD setup, the oleandropyranose molecule is placed in a simulation box filled with explicit water molecules. The interactions between all atoms are governed by a force field, a set of equations and parameters that describe the potential energy of the system. nih.gov The simulation then solves Newton's equations of motion for this system, generating a trajectory that describes how the positions and velocities of atoms change over time. mdpi.com

Analysis of the MD trajectory can reveal:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD), one can assess the stability of the starting conformation.

Atomic Fluctuations: The root-mean-square fluctuation (RMSF) of each atom indicates regions of higher or lower flexibility within the molecule.

Solvation Shell: The distribution and dynamics of water molecules around the solute can be characterized.

Hydrogen Bonding: The formation and lifetime of intramolecular and intermolecular (solute-solvent) hydrogen bonds can be quantified, which is crucial for understanding its solubility and interactions. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers robust methods for the in silico prediction of spectroscopic data, most notably NMR chemical shifts. nih.gov This capability is invaluable for structure verification and assignment of experimental spectra. The prediction of ¹H and ¹³C NMR chemical shifts typically involves a multi-step quantum mechanics-based protocol. nih.govmdpi.com

The standard workflow includes:

Conformational Search: Identifying all low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer using DFT methods.

Magnetic Shielding Calculation: Calculating the NMR shielding tensors for each optimized conformer at a higher level of theory.

Boltzmann Averaging: The final predicted chemical shift for each nucleus is a Boltzmann-weighted average of the shifts from all contributing conformers, based on their relative energies. nih.gov

To improve accuracy, the raw calculated shielding constants are often scaled using a linear regression method derived from comparing calculated and experimental data for a set of reference molecules. nih.gov Modern protocols combining DFT with machine learning are further enhancing the accuracy of these predictions. mdpi.com

Table 3: Illustrative Comparison of Hypothetical Experimental and In Silico Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Deviation (ppm) |

| C1 | 98.5 | 98.2 | +0.3 |

| C2 | 72.1 | 71.8 | +0.3 |

| C3 | 75.4 | 75.0 | +0.4 |

| C4 | 70.8 | 70.9 | -0.1 |

| C5 | 73.2 | 72.9 | +0.3 |

| C6 | 18.1 | 17.9 | +0.2 |

Note: This table is a hypothetical representation to illustrate the application and expected accuracy of in silico NMR prediction methods.

Computational Modeling of Ligand-Target Interactions

To understand the potential biological role of this compound, computational modeling techniques like molecular docking are employed to predict how it might bind to a protein or other macromolecular target. nih.govwhiterose.ac.uk Molecular docking simulates the interaction between a small molecule (the ligand) and a receptor, predicting the preferred binding orientation (pose) and the strength of the interaction (binding affinity). arxiv.org

The process involves:

Preparation of Receptor and Ligand: Three-dimensional structures of the target protein and this compound are prepared, which includes adding hydrogen atoms and assigning atomic charges.

Docking Simulation: A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic contacts, that stabilize the complex. whiterose.ac.uk

These simulations can screen potential protein targets for this compound and generate structural hypotheses about its mechanism of action, which can then be tested experimentally. normalesup.org

Table 4: Example Docking Results for this compound with a Hypothetical Enzyme Active Site

| Parameter | Description | Value |

| Binding Affinity | Estimated free energy of binding. A more negative value indicates stronger binding. | -6.5 kcal/mol |

| Interacting Residues | Amino acid residues in the protein's active site that form key interactions with the ligand. | ASP 101, TYR 150, GLN 210 |

| Hydrogen Bonds | Number of hydrogen bonds formed between the ligand and the protein. | 4 |

| Key Interactions | Description of the most important stabilizing contacts. | H-bond between O2-hydroxyl and ASP 101; H-bond between O4-hydroxyl and GLN 210. |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for Enantiospecific Access

The stereoselective synthesis of 2-deoxyglycosides, such as oleandrose (B1235672), is a formidable challenge in organic chemistry due to the lack of a directing group at the C2 position, often leading to poor diastereoselectivity and undesired side reactions. nih.gov Future research is intensely focused on developing novel methodologies that provide precise control over the stereochemical outcome, particularly for the α-anomer, which is prevalent in many natural products. nih.gov

Recent advancements have moved beyond classical approaches, which often yield mixtures of anomers, towards catalyst-controlled selective glycosylations. acs.org One promising strategy involves the use of phosphine•acid complexes as catalysts. For instance, extensive evaluation of various catalysts for the glycosylation of digitoxigenin (B1670572) with L-oleandrose donors identified HBr•PPh3 as an optimal choice, yielding the desired α-glycoside in 67% yield with high selectivity. nih.govresearchgate.net This method proved effective in the first total synthesis of oleandrin (B1683999), a complex cardiac glycoside. nih.gov Photoredox catalysis is another emerging frontier, where photoacid catalysts like Eosin Y, under irradiation with blue LEDs, can promote α-selective glycosylation. researchgate.net

These methodologies represent a significant step towards achieving reliable and high-yielding enantiospecific access to oleandrose-containing molecules, paving the way for the synthesis of novel derivatives and in-depth structure-activity relationship studies. nih.govnih.gov

| Catalyst System | Acceptor Aglycone | Yield of α-product | Key Advantages |

|---|---|---|---|

| HBr•PPh₃ | Digitoxigenin | 67% | High selectivity, clean reaction profile |

| Eosin Y (Photoacid) + Blue LEDs | Digitoxigenin | 64% | Mild, light-mediated conditions |

| HBr•PPh₃ | Oleandrigenin | 69% | Effective with complex, synthetic aglycones |

Exploration of Biocatalytic Systems for Sustainable Production

Biocatalysis offers an environmentally friendly and highly specific alternative to chemical synthesis for producing complex molecules like alpha-D-Oleandropyranose. Research in this area focuses on harnessing and engineering the biosynthetic machinery from microorganisms that naturally produce oleandrose-containing compounds. nih.govresearchgate.net

The oleandomycin (B1677203) biosynthetic gene cluster from the bacterium Streptomyces antibioticus has been a focal point of these efforts. asm.orgnih.gov A 9.8-kb DNA region within this cluster contains a set of genes responsible for the complete biosynthesis of dTDP-L-oleandrose, the activated precursor sugar. asm.orgnih.gov By cloning these genes into a host organism like Streptomyces albus, researchers have successfully engineered strains capable of producing novel glycosylated compounds. asm.orgnih.gov This "combinatorial biosynthesis" approach demonstrates the potential to create libraries of new natural product analogs. caister.com

The key enzymes in this pathway have been identified and characterized, offering targets for protein engineering to alter substrate specificity or improve catalytic efficiency. asm.orgnih.gov For example, the flexibility of the 4-ketoreductase (OleU) has been demonstrated, as it can participate in the biosynthesis of L-olivose, L-oleandrose, and L-rhamnose, showcasing its potential use across a broad spectrum of sugar substrates. caister.com Future work will likely involve metabolic engineering of host strains to optimize precursor supply and flux through the pathway, leading to sustainable and scalable production of oleandrose and its derivatives. nih.govescholarship.orgnih.govmdpi.com

| Gene | Deduced Enzyme Function | Role in Pathway |

|---|---|---|

| oleS | Glucose-1-phosphate thymidylyltransferase | Activation of glucose-1-phosphate to dTDP-glucose |

| oleE | dTDP-glucose 4,6-dehydratase | Forms dTDP-4-keto-6-deoxyglucose, a key intermediate |

| oleV | 2,3-dehydratase | Catalyze C-2 deoxygenation |

| oleW | 3-reductase | |

| oleL | 3,5-epimerase | Performs epimerization at C-3 and C-5 |

| oleU | 4-ketoreductase | Reduces the keto group at C-4 |

| oleY | 3-O-methyltransferase | Adds the characteristic methyl group at the C-3 position |

Advanced Analytical Tools for Ultra-Trace Analysis and Structural Confirmation

As oleandrose-containing compounds are investigated for their potent biological activities, the need for highly sensitive and specific analytical methods for their detection and quantification becomes paramount. nih.gov This is especially critical for pharmacokinetic studies and for analyzing complex biological matrices like plasma and tissues. nih.govnih.gov

Modern mass spectrometry (MS) has become the cornerstone of this research. taylorandfrancis.com Techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provide the necessary sensitivity and specificity for ultra-trace analysis. nih.govnih.gov For instance, a rapid LC-MS/MS method using a triple-quadrupole/linear ion trap mass spectrometer has been developed for the quantitative determination of oleandrin in serum, urine, and tissue samples. nih.govresearchgate.net This method can achieve detection limits as low as 20 picograms for oleandrin. nih.gov

For structural confirmation, high-resolution mass spectrometry, such as that performed on a hybrid tandem quadrupole time-of-flight (QqTOF) instrument, is employed. This allows for the acquisition of collision-induced dissociation (CID) mass spectra with high mass accuracy (often better than 5 ppm), which acts as a "fingerprint" for the molecule and its fragments, confirming its identity. nih.govyoutube.com In addition to MS, Nuclear Magnetic Resonance (NMR) spectroscopy remains a vital tool for the de novo structural elucidation of new oleandrose-containing natural products. neliti.com

| Technique | Application | Performance Metrics |

|---|---|---|

| LC-MS/MS (Triple Quadrupole) | Quantitative analysis in serum, urine, tissues | Detection limit for oleandrin: 20 pg; Recoveries: 97-107% |

| LC-QqTOF-MS | Qualitative analysis and structural characterization | Mass accuracy > 5 ppm; Resolution > 8000 |

| NMR Spectroscopy | De novo structural elucidation | Provides detailed 2D/3D structural information |

Integration of Omics Data for Systems-Level Understanding of Biosynthesis and Functionality

A systems-level understanding of how this compound is produced and functions within an organism requires the integration of multiple "omics" technologies. Genomics, transcriptomics, and metabolomics provide a global view of the genes, gene expression, and metabolite profiles, respectively, offering a powerful toolkit to unravel complex biological pathways. researchgate.net

This integrated approach has been particularly insightful in studying the biosynthesis of cardiac glycosides in plants. For example, by sequencing the genome of Erysimum cheiranthoides and the transcriptomes of 47 related species, researchers could identify candidate genes for cardiac glycoside biosynthesis. aiche.org When combined with metabolite profiling (metabolomics) of nearly 100 different cardiac glycosides, this data allows for co-expression analysis, linking the expression of specific genes to the production of specific compounds. aiche.org Similarly, high-throughput RNA sequencing (transcriptomics) in plants like Digitalis purpurea is used to predict the sequences of enzymes involved in the biosynthetic pathway. nih.gov

This strategy is not limited to plants. In microorganisms, combining transcriptomic and metabolomic data can identify metabolic bottlenecks and regulatory networks, guiding metabolic engineering efforts for enhanced production of desired compounds. nih.gov The future of oleandrose research will increasingly rely on these data-rich approaches to discover new biosynthetic pathways, understand their regulation, and elucidate the functional roles of oleandrose-containing molecules in biological systems. actabotanica.orgpakbs.org